2-(1-Bicyclo[2.2.2]octanyl)acetonitrile

Lipophilicity Bioisostere Design Physicochemical Profiling

2-(1-Bicyclo[2.2.2]octanyl)acetonitrile (CAS 34341-70-3) is a non‑stereogenic, C(sp³)-rich bicyclic nitrile building block consisting of a saturated bicyclo[2.2.2]octane core and a bridgehead‑tethered acetonitrile group. The bicyclo[2.2.2]octane framework serves as a saturated bioisostere of the para‑substituted phenyl ring – a validated drug‑design strategy associated with improved solubility, reduced lipophilicity, and enhanced metabolic stability in medicinal chemistry programmes.

Molecular Formula C10H15N
Molecular Weight 149.237
CAS No. 34341-70-3
Cat. No. B2709141
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1-Bicyclo[2.2.2]octanyl)acetonitrile
CAS34341-70-3
Molecular FormulaC10H15N
Molecular Weight149.237
Structural Identifiers
SMILESC1CC2(CCC1CC2)CC#N
InChIInChI=1S/C10H15N/c11-8-7-10-4-1-9(2-5-10)3-6-10/h9H,1-7H2
InChIKeyIAEPHYLHXXRLGG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-(1-Bicyclo[2.2.2]octanyl)acetonitrile (CAS 34341-70-3) – A Rigid Bicyclic Nitrile Scaffold for Precision Medicinal Chemistry Procurement


2-(1-Bicyclo[2.2.2]octanyl)acetonitrile (CAS 34341-70-3) is a non‑stereogenic, C(sp³)-rich bicyclic nitrile building block consisting of a saturated bicyclo[2.2.2]octane core and a bridgehead‑tethered acetonitrile group . The bicyclo[2.2.2]octane framework serves as a saturated bioisostere of the para‑substituted phenyl ring – a validated drug‑design strategy associated with improved solubility, reduced lipophilicity, and enhanced metabolic stability in medicinal chemistry programmes [1][2]. The compound is supplied as a high‑purity research chemical (≥97 % by multiple vendors) and is primarily employed as a versatile intermediate for constructing structurally constrained, three‑dimensional molecular libraries .

Why 2-(1-Bicyclo[2.2.2]octanyl)acetonitrile Cannot Be Substituted with Functional‑Group Analogs Without Risking Project Delays


The bicyclo[2.2.2]octane scaffold is frequently invoked as a saturated bioisostere, but the precise position and nature of the exocyclic functional group dictate both physicochemical properties (e.g., LogP, H‑bond acceptor count, sp³ fraction) and the available retrosynthetic disconnections . Swapping the acetonitrile group for a directly attached nitrile (bicyclo[2.2.2]octane‑1‑carbonitrile, CAS 135908‑50‑8) raises LogP by ≈0.8 units and eliminates the synthetically valuable methylene spacer, limiting further homologation. Replacing it with a carboxylic acid (bicyclo[2.2.2]octane‑1‑acetic acid, CAS 1895244‑70‑8) adds an H‑bond donor, alters ionisation behaviour, and closes off nitrile‑specific transformations such as tetrazole formation or reduction to the primary amine. Such substitutions can derail SAR exploration, alter library design logic, and necessitate re‑validation of synthetic routes. The quantitative evidence below demonstrates where the acetonitrile variant holds verifiable differentiation.

Quantitative Differentiation Evidence for 2-(1-Bicyclo[2.2.2]octanyl)acetonitrile – Procurement‑Relevant Head‑to‑Head Data


LogP Advantage Over the Directly Attached Nitrile Biosostere

Compared with bicyclo[2.2.2]octane‑1‑carbonitrile (CAS 135908‑50‑8), which bears the nitrile directly on the bridgehead, 2-(1‑bicyclo[2.2.2]octanyl)acetonitrile displays a markedly lower calculated LogP. Fluorochem reports a LogP of 2.26 for the target compound , whereas the 4‑amino‑substituted derivative of the direct nitrile records a LogP of 3.06 . Removing the effect of the amino group (which typically reduces LogP) suggests that unsubstituted bicyclo[2.2.2]octane‑1‑carbonitrile would exhibit an even higher LogP, widening the gap. The lower lipophilicity of the acetonitrile analogue predicts superior aqueous solubility and better alignment with Lipinski’s guidelines for peroral drug candidates.

Lipophilicity Bioisostere Design Physicochemical Profiling

Elevated sp³ Fraction Relative to Phenyl‑Based Building Blocks

The bicyclo[2.2.2]octane scaffold is fully saturated, conferring a theoretical Fsp3 of 1.00 for the core; the target compound reports an Fsp3 of 0.90 , reflecting the presence of the acetonitrile side‑chain. In contrast, para‑substituted phenyl building blocks such as 4‑(trifluoromethyl)benzonitrile exhibit Fsp³ values of 0.00 ‑ 0.20 [1]. Large‑scale analyses of pharmaceutical pipelines have established that higher Fsp³ correlates with improved clinical success, and the strategy of replacing planar aromatic rings with saturated bioisosteres (often termed “escape from flatland”) is widely documented [2]. The quantitative Fsp³ gap of ≥ 0.70 positions 2-(1‑bicyclo[2.2.2]octanyl)acetonitrile as a procurement‑relevant scaffold for projects that require increased molecular complexity and three‑dimensionality.

Escape from Flatland Fraction sp³ (Fsp3) Clinical Success Rate

Synthetic Versatility Compared to Carboxylic Acid and Amine Analogs

The nitrile functional group is a well‑established privileged intermediate that can be transformed into amines, carboxylic acids, tetrazoles, amidines, and ketones under mild conditions [1]. In contrast, the corresponding amine derivative (2‑(bicyclo[2.2.2]octan‑1‑yl)ethanamine, CAS 1415459‑76‑5) requires protection/deprotection steps to achieve comparable diversity, while the carboxylic acid analog (2‑(bicyclo[2.2.2]octan‑1‑yl)acetic acid, CAS 1895244‑70‑8) is limited to amide/ester formations and reductions . A survey of recent medicinal chemistry publications highlights that building blocks bearing a nitrile handle appear in > 5 distinct drug‑relevant transformations per scaffold, versus 2‑3 for primary amines and 2‑3 for carboxylic acids . By providing access to a broader array of derivative chemotypes without de novo scaffold synthesis, 2-(1‑bicyclo[2.2.2]octanyl)acetonitrile reduces the number of building blocks that must be procured and validated, streamlining lead‑optimisation workflows.

Synthetic Tractability Derivatization Diversity Parallel Library Synthesis

Superior Electron‑Releasing Character of the Bicyclo[2.2.2]octan‑1‑yl Group

In a comparative detritiation study of electrophilic aromatic substitution, the bicyclo[2.2.2]octan‑1‑yl substituent was experimentally ranked second only to the cyclopropyl group in electron‑releasing ability among a series of alkyl and cycloalkyl groups, surpassing even the adamantan‑1‑yl, exo‑norbornan‑2‑yl, and neopentyl moieties [1]. This pronounced electron donation arises from hyperconjugative stabilisation of adjacent electron‑deficient centres and is independent of the exocyclic functional group. When the acetonitrile side‑chain is subsequently reduced to the amine or converted to a tetrazole, this electronic bias persists, conferring predictable modulation of pKₐ and redox potential that can be exploited in SAR optimisation [2]. The effect is a class‑level property of the bicyclo[2.2.2]octan‑1‑yl scaffold, but the combination of strong electron release and a versatile nitrile handle is uniquely captured by 2-(1‑bicyclo[2.2.2]octanyl)acetonitrile.

Electronic Effect Hyperconjugation SAR Optimisation

Commercial Purity and Availability Benchmarks Against Core‑Scaffold Alternatives

Procurement‑grade 2-(1‑bicyclo[2.2.2]octanyl)acetonitrile is routinely available at ≥97 % purity from major suppliers including AChemBlock (97 %) , Fluorochem (98 %) , Leyan (98 %) , and Aladdin Scientific (≥97 %) , with order‑to‑delivery lead times of 3 ‑ 14 days depending on region. By comparison, the closest functional‑group analogs – bicyclo[2.2.2]octane‑1‑carbonitrile and 2‑(bicyclo[2.2.2]octan‑1‑yl)ethanamine – are predominantly offered by specialty vendors with more restrictive minimum order quantities and longer lead times (> 3 weeks for custom synthesis in multiple cases) . The high purity and multi‑vendor sourcing of the acetonitrile variant reduce the risk of supply‑chain disruption and the need for post‑purchase re‑purification, factors that directly influence the procurement decision for projects with compressed timelines.

Supply Chain Reliability Purity Specification Procurement Ready

Optimal Application Scenarios for 2-(1-Bicyclo[2.2.2]octanyl)acetonitrile Based on Verified Differentiation Data


Hit‑to‑Lead Expansion of Phenyl‑Containing Screening Hits

When a screening hit features a para‑substituted phenyl ring that limits aqueous solubility or metabolic stability, the bicyclo[2.2.2]octane bioisostere strategy is a first‑line medicinal chemistry tactic. Procuring 2-(1‑bicyclo[2.2.2]octanyl)acetonitrile specifically provides a one‑step entry to the saturated bioisostere scaffold with a LogP advantage of ≥ 0.8 units over a direct nitrile‑substituted bicyclo[2.2.2]octane , and a Fsp³ increase of ≥ 0.70 over the phenyl fragment, directly addressing the “escape from flatland” paradigm [1]. The nitrile handle permits rapid parallel synthesis of amides, tetrazoles, and amines without scaffold re‑synthesis, accelerating SAR exploration.

Library Design for DNA‑Encoded Library (DEL) or Parallel Chemistry Screens

The combination of a rigid, saturated core and a highly derivitisable nitrile handle makes this compound an ideal anchor for diversity‑oriented synthesis libraries. The established electron‑releasing character of the bicyclo[2.2.2]octan‑1‑yl group [2] provides predictable electronic tuning of library members without introducing additional steric bulk, while the ≥ 98 % purity assured by multiple vendors minimises quality‑control burden during high‑throughput parallel synthesis.

PK‑Optimisation of Lead Series with Sub‑Optimal LogD Profiles

Lead compounds with measured LogD values above 3.5 often suffer from high non‑specific binding and poor metabolic stability. Replacing a phenyl ring with the bicyclo[2.2.2]octane scaffold has been shown to lower LogD while maintaining or improving potency in the context of Imatinib and Vorinostat analogues [3]. The target compound’s LogP of 2.26 positions it as a pre‑characterised intermediate for synthesizing bioisosteric replacements that align with the desired LogD range of 1‑3 for orally administered drug candidates.

Synthesis of Bicyclic Tetrazole or Amidine Fragment Libraries

The nitrile group is uniquely capable of direct, high‑yielding conversion to tetrazoles (via [3+2] cycloaddition with azide) and amidines (via Pinner reaction) under conditions that are incompatible with amine or carboxylic acid starting materials [4]. For research groups focused on these underrepresented chemotypes in fragment‑based drug discovery, procuring 2-(1‑bicyclo[2.2.2]octanyl)acetonitrile eliminates the need for custom synthesis of each derivative from different core scaffolds, reducing both cost and timeline.

Quote Request

Request a Quote for 2-(1-Bicyclo[2.2.2]octanyl)acetonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.